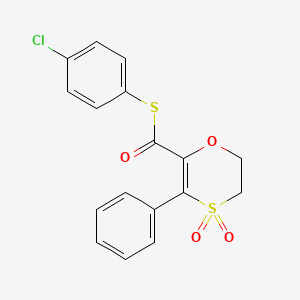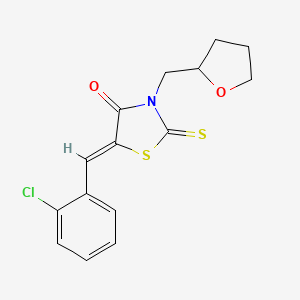![molecular formula C10H12N2O6S B12174857 N-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)glycine CAS No. 83192-67-0](/img/structure/B12174857.png)
N-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)glycine is a chemical compound with the molecular formula C10H12N2O6S. It is known for its unique structure, which includes a sulfonyl group attached to a glycine moiety through a phenyl ring substituted with a methoxycarbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)glycine typically involves the reaction of 4-aminobenzenesulfonyl chloride with glycine in the presence of a base. The reaction proceeds through the formation of an intermediate sulfonamide, which is then treated with methoxycarbonyl chloride to yield the final product. The reaction conditions generally include a solvent such as dichloromethane and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)glycine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and various substituted phenyl sulfonyl glycine derivatives .
Scientific Research Applications
N-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)glycine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in enzyme inhibition and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of N-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)glycine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the compound can interfere with cellular processes by binding to proteins and altering their function .
Comparison with Similar Compounds
Similar Compounds
N-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)alanine: Similar structure but with an alanine moiety instead of glycine.
2-methoxy-N-({4-[(methylcarbamoyl)amino]phenyl}sulfonyl)benzamide: Contains a benzamide group instead of glycine.
Uniqueness
N-({4-[(Methoxycarbonyl)amino]phenyl}sulfonyl)glycine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its glycine moiety allows for interactions with biological systems that are different from those of similar compounds .
Properties
CAS No. |
83192-67-0 |
|---|---|
Molecular Formula |
C10H12N2O6S |
Molecular Weight |
288.28 g/mol |
IUPAC Name |
2-[[4-(methoxycarbonylamino)phenyl]sulfonylamino]acetic acid |
InChI |
InChI=1S/C10H12N2O6S/c1-18-10(15)12-7-2-4-8(5-3-7)19(16,17)11-6-9(13)14/h2-5,11H,6H2,1H3,(H,12,15)(H,13,14) |
InChI Key |
JFRBMLFYWIKSNE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(2-methoxybenzyl)propanamide](/img/structure/B12174785.png)
![2-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide](/img/structure/B12174791.png)
![Ethyl 4-{[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12174799.png)
![N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B12174806.png)
![1-[2-(4-hydroxyphenyl)ethyl]-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12174812.png)
![N-(1H-indol-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12174813.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(furan-2-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B12174819.png)

![N-(4-acetylphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12174843.png)
![3-fluoro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12174847.png)

![2-(3-acetyl-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide](/img/structure/B12174854.png)
